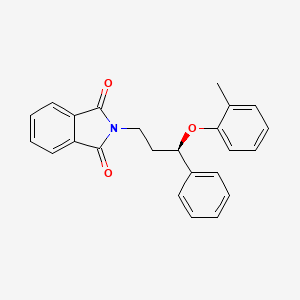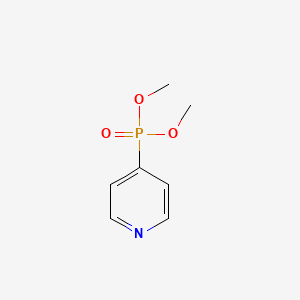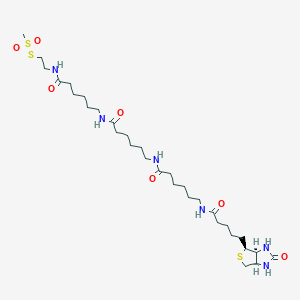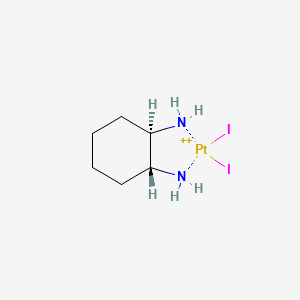
(R)-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is an organic compound that belongs to the class of isoindoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as isoindoline-1,3-dione and ®-3-Phenyl-3-(o-tolyloxy)propyl bromide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under reflux conditions. A base such as potassium carbonate or sodium hydride is often used to facilitate the reaction.
Purification: The product is purified using techniques like column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or tolyloxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Reduced isoindoline derivatives.
Substitution: Substituted phenyl or tolyloxy derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers often investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatile reactivity makes it valuable for various industrial applications.
Mécanisme D'action
The mechanism of action of ®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(3-Phenyl-3-(p-tolyloxy)propyl)isoindoline-1,3-dione
- ®-2-(3-Phenyl-3-(m-tolyloxy)propyl)isoindoline-1,3-dione
- ®-2-(3-Phenyl-3-(o-methoxyphenyl)propyl)isoindoline-1,3-dione
Uniqueness
®-2-(3-Phenyl-3-(o-tolyloxy)propyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the o-tolyloxy group may impart distinct properties compared to other similar compounds, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C24H21NO3 |
|---|---|
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
2-[(3R)-3-(2-methylphenoxy)-3-phenylpropyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H21NO3/c1-17-9-5-8-14-21(17)28-22(18-10-3-2-4-11-18)15-16-25-23(26)19-12-6-7-13-20(19)24(25)27/h2-14,22H,15-16H2,1H3/t22-/m1/s1 |
Clé InChI |
KGUVRZJHZRAHLN-JOCHJYFZSA-N |
SMILES isomérique |
CC1=CC=CC=C1O[C@H](CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
SMILES canonique |
CC1=CC=CC=C1OC(CCN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)


![disodium;[2,7-dibromo-9-(2-carboxylatophenyl)-6-hydroxy-3-oxido-9H-xanthen-4-yl]mercury;hydrate](/img/structure/B13842837.png)


